N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
CAS No.: 894565-67-4
Cat. No.: VC4141984
Molecular Formula: C23H22FN3O3S
Molecular Weight: 439.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894565-67-4 |
|---|---|
| Molecular Formula | C23H22FN3O3S |
| Molecular Weight | 439.51 |
| IUPAC Name | N-cyclopentyl-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
| Standard InChI | InChI=1S/C23H22FN3O3S/c24-15-9-11-17(12-10-15)27-21(29)14-31-23(27)18-7-3-4-8-19(18)26(22(23)30)13-20(28)25-16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13-14H2,(H,25,28) |
| Standard InChI Key | HXAHCLBQIDFYDS-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F |
Introduction
N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds. These structures are characterized by a unique spiro linkage between two distinct ring systems, in this case, an indoline and a thiazolidinone moiety. The compound is of interest due to its potential biological and pharmacological activities, particularly in the fields of anticancer and anti-inflammatory drug development.
Structural Features
Molecular Formula: C21H23FN2O3S
Molecular Weight: Approximately 402.48 g/mol
The compound exhibits a spirocyclic system where an indoline and a thiazolidinone are fused via a shared quaternary carbon atom. The presence of a fluorophenyl group and an acetamide side chain enhances its chemical versatility and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
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Formation of the Spiro Indoline-Thiazolidinone Core: This step utilizes isatin derivatives and thiourea or related sulfur-containing reagents in cyclization reactions.
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Introduction of Substituents: The fluorophenyl group is introduced via electrophilic substitution or coupling reactions.
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Acetamide Functionalization: The final step involves the attachment of the cyclopentyl acetamide moiety through amidation reactions.
Biological Activity
N-cyclopentyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide has been investigated for its potential in various therapeutic areas:
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Anticancer Activity:
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The spiro-indoline-thiazolidinone scaffold has shown promising results against tumor cell lines due to its ability to inhibit specific enzymes or disrupt cell cycle progression.
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Fluorophenyl substitutions enhance binding affinities to cancer-related targets such as kinases.
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Anti-inflammatory Properties:
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Molecular docking studies suggest high affinity for inflammatory mediators like cyclooxygenase (COX) enzymes.
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The presence of sulfur and fluorine atoms may contribute to enhanced selectivity and potency.
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Analytical Characterization
The compound can be characterized using the following techniques:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR provide insights into the structural framework.
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Key signals include those from the spiro carbon and fluorophenyl group.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as carbonyls () and amides ().
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X-Ray Crystallography:
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Determines the three-dimensional arrangement of atoms within the molecule.
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Potential Applications
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Pharmaceutical Development:
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As a lead compound for anticancer drugs targeting specific signaling pathways.
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As an anti-inflammatory agent with reduced side effects compared to traditional NSAIDs.
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Chemical Biology:
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Tool compound for studying spirocyclic systems in biological environments.
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Challenges and Future Directions
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Synthetic Complexity: The multi-step synthesis requires optimization for scalability.
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Pharmacokinetics: Further studies are needed to evaluate absorption, distribution, metabolism, and excretion (ADME).
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Toxicity Assessment: Comprehensive in vivo studies are required to ensure safety profiles.
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